tigloylgomisin H

Overview

Description

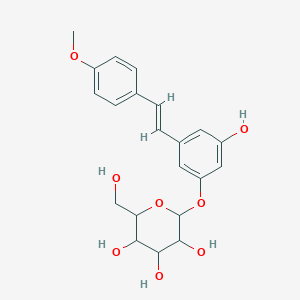

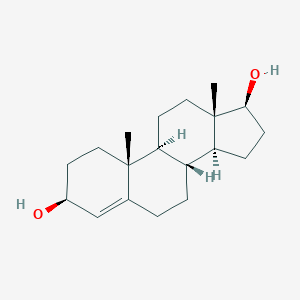

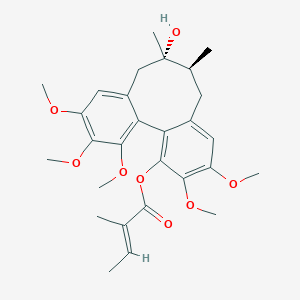

Tigloylgomisin H is a lignan isolated from the fruits of Schisandra chinensis . It can induce quinone reductase (QR) activity in Hepa1c1c7 mouse hepatocarcinoma cells . It functions as a monofunctional inducer that specifically upregulates phase II enzymes through the Nrf2-ARE pathway . This makes it a potential liver cancer prevention agent .

Molecular Structure Analysis

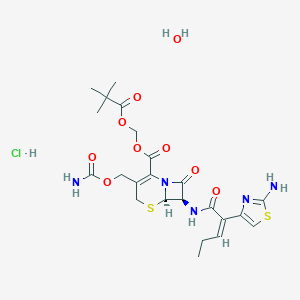

The molecular structure of this compound is complex. Its molecular formula is C28H36O8 . The NMR data reported in the literature for angeloyl gomisin H were shown to be incorrect . The correct structure was identified based on detailed analysis of the 1D and 2D NMR data, especially from HMBC and NOESY experiments .Physical And Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 500.59 .Scientific Research Applications

Cancer Prevention through Phase II Detoxification Enzyme Induction : Tigloylgomisin H has been found to significantly induce the activity of quinone reductase (QR), a phase II detoxification enzyme, in Hepa1c1c7 mouse hepatocarcinoma cells. This induction is believed to play a crucial role in cancer prevention. TGH activates gene expression mediated by the antioxidant response element (ARE) through the nuclear accumulation of Nrf2, suggesting its potential as a liver cancer prevention agent (Lee et al., 2009).

Cytotoxic Activity Evaluation : this compound has been isolated and evaluated for its cytotoxic activities toward various cancer cell lines. This evaluation is crucial to understand its potential therapeutic applications in cancer treatment. The study conducted by Šmejkal et al. (2010) includes a comprehensive analysis of the cytotoxic effects of various lignans, including TGH, on different cancer cell lines, highlighting its potential as a therapeutic agent (Šmejkal et al., 2010).

Antiproliferative Effects on Cancer Cell Lines : A study by Suh et al. (2014) identified this compound among other compounds isolated from Schisandra chinensis. They tested these compounds for their in vitro cytotoxic activities against various cancer cell lines, including human leukemia, cervical carcinoma, and breast cancer cells. Some of these compounds exhibited strong cytotoxic effects, indicating the potential of TGH in cancer treatment (Suh et al., 2014).

Mechanism of Action

Target of Action

Tigloylgomisin H primarily targets the quinone reductase (QR) enzyme in Hepa1c1c7 mouse hepatocarcinoma cells . QR is an enzyme involved in the detoxification of harmful substances in the body.

Mode of Action

This compound functions as a monofunctional inducer . It specifically upregulates the phase II detoxification enzyme NQO1 . This upregulation is achieved through the NF-E2-related factor 2 (Nrf2)-ARE pathway .

Biochemical Pathways

The compound affects the Nrf2-ARE pathway . This pathway plays a crucial role in the cellular response to oxidative stress. The upregulation of the NQO1 enzyme through this pathway leads to enhanced detoxification processes within the cell.

Result of Action

The upregulation of the NQO1 enzyme leads to an increase in the detoxification processes within the cell . This could potentially prevent the development and progression of liver cancer, making this compound a potential liver cancer prevention agent .

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAUXCVJDYCLRS-QEEHVONISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66069-55-4 | |

| Record name | Tigloylgomisin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLOYLGOMISIN H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Tigloylgomisin H and where is it found?

A1: this compound (TGH) is a dibenzocyclooctadiene lignan primarily found in the fruits of the Schisandra chinensis plant [, , , , , , ]. This plant, also known as Omija, has a long history of use in traditional Chinese medicine [, , ].

Q2: What are the reported biological activities of this compound?

A2: Research suggests that TGH exhibits various biological activities, including antioxidant [, ], antiproliferative [, ], and potential cancer-preventive properties, particularly in liver cancer models [].

Q3: How does this compound exert its potential cancer-preventive effects?

A3: TGH has been shown to induce the phase II detoxification enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in hepatocarcinoma cells []. This induction occurs through the nuclear accumulation of NF-E2-related factor 2 (Nrf2) and subsequent activation of the antioxidant response element (ARE) pathway, a key regulator of detoxification enzymes [].

Q4: Can this compound induce NQO1 activity in cells lacking the aryl hydrocarbon receptor (Arnt)?

A4: Yes, TGH induced QR activity in both wild-type and Arnt-deficient BPrc1 mouse hepatocarcinoma cells, indicating that its mechanism of action does not rely on the presence of a functional Arnt [].

Q5: Has this compound's ability to induce ARE-mediated gene expression been observed in human cells?

A5: Yes, TGH significantly activated ARE-mediated gene expression in HepG2 human hepatocarcinoma cells, demonstrating its potential relevance for human health [].

Q6: How is this compound usually extracted and isolated from Schisandra chinensis?

A6: TGH is typically isolated from the fruits or seeds of S. chinensis using a multi-step process. This often involves extraction with petroleum ether, followed by methanol extraction and fractionation using techniques like column chromatography and semi-preparative high-performance liquid chromatography (HPLC) [, ].

Q7: What analytical methods are used to identify and quantify this compound?

A7: Several analytical techniques are employed for TGH analysis, including:

- Gas chromatography-mass spectrometry (GC/MS): This method allows for the separation and identification of TGH based on its retention time and mass spectrum [, ].

- High-performance liquid chromatography (HPLC): Coupled with detectors like photodiode array detection (PAD) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), HPLC enables the separation, identification, and quantification of TGH in complex mixtures, including plant extracts and biological samples [, , , ].

- Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry: This method provides enhanced resolution and sensitivity compared to traditional HPLC, allowing for the analysis of TGH and other lignans in complex matrices [].

Q8: What are the challenges associated with analyzing this compound and other lignans?

A8: One of the main challenges is the presence of isomeric dibenzocyclooctadiene lignans in Schisandra chinensis, which can complicate structural identification []. Advanced analytical techniques like HPLC-PAD-ESI-MS/MS are often required to differentiate between these isomers [].

Q9: Has the pharmacokinetics of this compound been investigated?

A9: While the pharmacokinetics of the hexane-soluble extract of S. chinensis containing TGH has been studied in rats [], specific data on the absorption, distribution, metabolism, and excretion of TGH itself is limited in the provided research.

Q10: How does the content of this compound vary in different parts of the Schisandra chinensis plant?

A10: Research suggests that the highest concentration of TGH and other lignans is found in the seeds, followed by the flowers, leaves, pulp, and stems []. This highlights the importance of considering the specific plant part used for extraction and potential applications.

Q11: Can fermentation affect the content of this compound in Omija beverages?

A11: Yes, fermentation can significantly impact TGH content. Studies show that fermentation of Omija with white sugar for 12 months led to a 2.6-fold increase in total lignan content, including TGH [].

Q12: Does the type of sugar used in fermentation affect the lignan content in Omija beverages?

A12: Yes, the type of sugar used for fermentation can influence the final lignan content. Omija fermented with oligosaccharide/white sugar showed higher total lignan content compared to those fermented with white sugar or brown sugar alone [].

Q13: Are there any studies investigating the use of polymeric resins for enhancing this compound production in plant cell cultures?

A13: Yes, research has explored the use of polymeric resins like Amberlite XAD-2 (polystyrene-based) and Amberlite XAD-7 (polyacrylate-based) for enhancing lignan production in S. chinensis cell cultures []. The results suggest that these resins can adsorb and potentially increase the biosynthesis of certain lignans, including deoxyschizandrin and wuweizisu C []. Further research is needed to optimize this approach for TGH production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

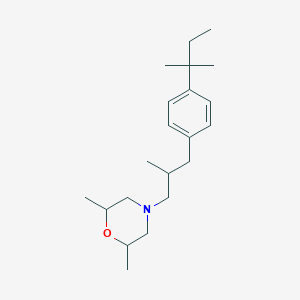

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)